molecular formula C18H16ClN5O2 B6096286 1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine

1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B6096286
M. Wt: 369.8 g/mol
InChI Key: KUFMPJPHGJSXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine is a complex organic compound that features a guanidine group linked to a pyrimidine ring and a chlorinated methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Guanidine Group: The guanidine moiety can be introduced via a nucleophilic substitution reaction using a suitable guanidine derivative.

    Attachment of the Chlorinated Methoxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the chlorinated methoxyphenyl group to the pyrimidine ring.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)urea
  • 1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thiourea
  • 1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)amidine

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine is unique due to the presence of the guanidine group, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the combination of the chlorinated methoxyphenyl group and the pyrimidine ring can confer unique chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-26-15-8-7-12(19)9-14(15)21-17(20)24-18-22-13(10-16(25)23-18)11-5-3-2-4-6-11/h2-10H,1H3,(H4,20,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFMPJPHGJSXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/C(=N/C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.